3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Description

Contextualization within Pyrone Chemical Structures

Pyrones, or pyranones, are a class of heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.orgwikipedia-on-ipfs.org There are two primary isomers of pyrone, distinguished by the position of the carbonyl group: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.orgwikipedia-on-ipfs.org The 2-pyrone structure is essentially a lactone (a cyclic ester), while the 4-pyrone structure is an ether-ketone. wikipedia.orgresearchgate.net

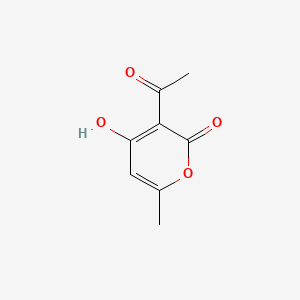

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is a derivative of the 2-pyrone ring system. researchgate.netmdpi.com Its core structure is a 2H-pyran-2-one ring, which is substituted at various positions. Specifically, it has an acetyl group at position 3, a hydroxyl group at position 4, and a methyl group at position 6. nist.gov This compound and its close relative, triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), are among the most studied 4-hydroxy-2-pyrones due to their high reactivity and industrial production. mdpi.com The structure of DHA has been a subject of historical interest, with its definitive structure not being firmly established until 1924. researchgate.net Studies have confirmed through various analytical techniques, including NMR, that it predominantly exists as the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one tautomer in both solution and solid states. researchgate.net

Significance of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one as a Heterocyclic Compound

Heterocyclic compounds are a vast and diverse family of organic molecules that play a critical role in chemistry, biology, and pharmacology. openaccessjournals.com These compounds feature a ring structure containing at least one atom of an element other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.combritannica.com The presence of these heteroatoms imparts unique physical and chemical properties that are often distinct from their all-carbon counterparts. britannica.com More than half of all known chemical compounds are heterocycles, and they are fundamental components of many essential biochemicals, including nucleic acids and vitamins. wikipedia.orgrroij.com

As a member of this class, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one holds considerable significance. Its importance stems not only from its own applications as a fungicide and bactericide but also from its role as a versatile and powerful building block in organic synthesis. wikipedia.orgresearchgate.netnih.gov The pyrone ring in DHA is highly reactive and can undergo interesting rearrangement reactions, including ring-opening when treated with various nucleophiles. researchgate.net This reactivity allows it to serve as a starting material or scaffold for the construction of a wide array of other heterocyclic systems, such as pyridines, pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. researchgate.netresearchgate.net The ability to use DHA to access such a diverse range of molecular architectures makes it a valuable tool for chemists in developing new compounds. researchgate.netmdpi.com

Overview of Academic Research Trajectories Pertaining to the Compound

Academic research concerning 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) has followed several distinct yet interconnected trajectories, reflecting its chemical versatility and practical importance.

A primary focus of research has been on its synthesis . The standard industrial preparation involves the base-catalyzed dimerization of diketene. wikipedia.org However, research continues to explore alternative and improved synthetic methods. researchgate.net

A significant and expanding area of investigation is the use of DHA as a precursor in multicomponent reactions (MCRs) . MCRs are chemical reactions where multiple starting materials react to form a single product in one pot, which is an efficient way to build complex molecules. researchgate.net DHA is frequently used in such reactions to synthesize a variety of complex heterocyclic derivatives. researchgate.nettandfonline.com For example, it has been used in one-pot, three-component reactions with aryl aldehydes and acetonitrile (B52724) to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones. researchgate.net

The tautomerism and reactivity of DHA have also been a subject of detailed study. Research has employed computational and experimental methods, such as NMR spectroscopy and UV absorption studies, to analyze its tautomeric forms and electronic structure. researchgate.netnih.govresearchgate.net These fundamental studies provide insight into the molecule's stability and reaction mechanisms. For instance, research has explored its photolytic degradation, confirming it breaks down into acetic acid upon UV irradiation. nih.govresearchgate.net

Finally, numerous studies have reviewed and compiled the extensive chemistry of DHA , providing comprehensive overviews of its synthesis, reactions, and reaction mechanisms. researchgate.neteurekaselect.comresearchgate.netbenthamdirect.com These reviews serve as valuable resources for researchers interested in the chemistry of DHA and highlight its role as a key intermediate in the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLPQOJFHFGVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892343, DTXSID60892342, DTXSID70874033, DTXSID801015814 | |

| Record name | (3E)-3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-03-9, 520-45-6, 45990-86-1, 16807-48-0 | |

| Record name | Dehydroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroacetic Acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAG279R6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C | |

| Record name | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Classical and Acid-Catalyzed Approaches

Classical and acid-catalyzed methods have long been established for the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and related compounds. These approaches often involve condensation and cyclization reactions of readily available starting materials.

Condensation-Cyclization of β-Ketoesters

A primary classical route to 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one involves the self-condensation of β-ketoesters, such as ethyl acetoacetate. researchgate.net This process typically occurs in the presence of a base, which facilitates the initial deprotonation and subsequent condensation reactions. The mechanism involves the formation of a dimer which then undergoes an intramolecular cyclization to yield the pyran-2-one ring system. researchgate.net The reaction is a well-established method for constructing the core structure of dehydroacetic acid. researchgate.net

A variety of β-ketoesters can be employed in this type of reaction, leading to a range of substituted 2H-pyran-2-one derivatives. The reaction conditions can be tuned to optimize the yield of the desired product.

Table 1: Examples of β-Ketoesters in the Synthesis of 2H-Pyran-2-one Derivatives

| β-Ketoester | Product | Reference |

|---|---|---|

| Ethyl acetoacetate | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | researchgate.net |

| Methyl acetoacetate | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | organic-chemistry.org |

Synthesis from 4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)

Triacetic acid lactone (TAL) is a valuable precursor for the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.netwikipedia.org The acylation of triacetic acid lactone at the C3 position introduces the acetyl group, leading to the formation of dehydroacetic acid. A common method to achieve this is through a Claisen condensation. researchgate.net In this reaction, triacetic acid lactone is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base. The base promotes the formation of an enolate from triacetic acid lactone, which then attacks the acetylating agent. Subsequent intramolecular cyclization and rearrangement yield the final product. researchgate.net

The reactivity of the C3 carbon in triacetic acid lactone makes it a nucleophilic center, facilitating this type of C-acylation reaction. wikipedia.org This synthetic route offers a targeted approach to dehydroacetic acid, starting from a closely related pyranone core. researchgate.net

Preparation from Dehydroacetic Acid Isomers

Dehydroacetic acid is part of a large family of isomers, with approximately 200 identified structures that can be either linear or cyclic. researchgate.net The interconversion between these isomers is a notable aspect of their chemistry. For instance, triacetic acid lactone can be synthesized from dehydroacetic acid through treatment with concentrated sulfuric acid at elevated temperatures. wikipedia.org This process involves the ring-opening of dehydroacetic acid to form a "tetracetic acid" intermediate, which then undergoes cyclization to form triacetic acid lactone upon cooling. wikipedia.org

This transformation highlights the potential to convert dehydroacetic acid into one of its key isomers. The reverse reaction, the conversion of isomers back to the more stable dehydroacetic acid, is also a significant area of study, demonstrating the dynamic equilibrium and relationship between these compounds.

Transition Metal-Catalyzed Syntheses of 2H-Pyran-2-ones

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic compounds, including 2H-pyran-2-ones. These methods often offer high efficiency, selectivity, and atom economy.

Alkyne Cyclizations and Carbonylations

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes are a versatile strategy for the synthesis of six-membered rings, including pyrans. uwindsor.ca In these reactions, two alkyne molecules and a heterocumulene, such as carbon dioxide or an isocyanate, can be brought together in the presence of a transition metal catalyst, like cobalt or rhodium, to form a substituted 2H-pyran-2-one. uwindsor.caclockss.orgthieme-connect.de The catalyst facilitates the coordination and subsequent cyclization of the substrates in a controlled manner. uwindsor.ca

The regioselectivity of these reactions can often be influenced by the choice of catalyst, ligands, and the substituents on the alkyne substrates. uwindsor.ca This methodology provides a convergent and atom-economical route to highly functionalized pyranone systems. uwindsor.ca

Table 2: Transition Metal Catalysts in [2+2+2] Cycloadditions for Heterocycle Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Co2(CO)8 | Diynes and nitriles | Pyridines | clockss.org |

| CpCo(CO)2 | Alkynes and nitriles | Pyridines | clockss.org |

| Zirconacyclopentadienes | Alkynes and C=O compounds | Pyrans | uwindsor.ca |

Palladium-Catalyzed Oxidative Annulations

Palladium-catalyzed oxidative annulation has become a powerful tool for the synthesis of various heterocyclic systems. rsc.org This approach typically involves the formation of new rings through C-H activation and subsequent bond formation, with an oxidant regenerating the active palladium catalyst. rsc.org While direct application to 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is not extensively documented in the provided results, the methodology has been successfully applied to the synthesis of structurally related compounds like pyridones and oxazoles. rsc.orgrsc.org

For example, palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones have been achieved with high selectivity. rsc.org Similarly, intramolecular oxidative annulation of 1-acylamino-o-carboranes has been shown to produce o-carboranoxazoles in good yields. rsc.org These examples demonstrate the potential of palladium-catalyzed oxidative annulation as a strategic approach for the construction of diverse heterocyclic cores, which could be adapted for the synthesis of pyran-2-one derivatives.

Organocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, aligning with the principles of green chemistry by offering mild reaction conditions and avoiding residual transition metals. researchgate.net

N-Heterocyclic carbenes (NHCs) have revolutionized the synthesis of a wide array of heterocyclic compounds, including the 2-pyrone scaffold. rsc.orgnih.gov Their unique ability to induce umpolung (polarity inversion) in carbonyl compounds allows for novel reaction pathways. nih.govrsc.org NHCs react with substrates like α,β-unsaturated aldehydes to form key reactive intermediates such as the Breslow intermediate, homoenolate, and the α,β-unsaturated acyl azolium intermediate. researchgate.netnih.gov These intermediates can then participate in cycloaddition reactions to construct the pyrone ring.

A prominent strategy involves the [3+3] annulation of enolizable ketones with alkynyl esters, catalyzed by an NHC. nih.govacs.org This metal-free method proceeds under mild conditions and demonstrates high regioselectivity, providing a direct route to functionalized 2H-pyran-2-ones. nih.gov The NHC catalyst is crucial, as traditional tertiary amine catalysts are ineffective for this transformation. nih.gov

Another effective NHC-catalyzed approach is the reaction between 3-bromoenals and 1,3-dicarbonyl compounds. researchgate.net This method allows for the selective generation of α,β-unsaturated acylazolium intermediates, which then undergo annulation to form the pyrone core. nih.gov The choice of NHC precatalyst, base, and additives can influence the reaction's efficiency and selectivity. researchgate.net Researchers have successfully synthesized various pyrone derivatives with moderate to high yields using this methodology. researchgate.net

Table 1: Examples of NHC-Catalyzed Pyrone Synthesis

| Starting Materials | NHC Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Alkynyl Esters + Enolizable Ketones | NHC/Base | Functionalized 2H-pyran-2-ones | Not specified | nih.govacs.org |

| 3-Bromoenals + 1,3-Dicarbonyls | NHC precatalyst/Base/Lewis Acid | Substituted 2-pyrones | Up to 95% | researchgate.net |

Beyond NHCs, other organocatalysts have been successfully employed in pyran-2-one synthesis. Iminium catalysis, a strategy involving the formation of an iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst (like proline), is a well-established method for activating substrates towards nucleophilic attack. mdpi.comyoutube.com This activation can initiate a cascade reaction, including an oxa-6π-electrocyclization, to form the 2H-pyran ring. mdpi.com

For instance, the Knoevenagel condensation followed by an electrocyclization strategy can be performed in water using catalysts like pyrrolidine. mdpi.com This approach has been applied to the synthesis of pyranocoumarins and pyranoquinolinones from 1,3-dicarbonyl compounds and enals. mdpi.com Similarly, chiral amino acids like proline can be used to achieve asymmetric synthesis, producing chiral pyran derivatives with high enantioselectivity. youtube.com These methods highlight the versatility of organocatalysis in constructing complex heterocyclic frameworks under environmentally benign conditions. acs.org

Chemoenzymatic and Biomimetic Synthetic Routes

Nature provides elegant and efficient pathways for the synthesis of complex molecules, which synthetic chemists aim to replicate. Chemoenzymatic and biomimetic routes leverage the high selectivity of enzymes or mimic natural biosynthetic processes to construct target molecules.

The biosynthesis of related pyran-2-one mycotoxins, such as 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum, proceeds via a polyketide pathway. This natural strategy involves the sequential condensation of acetate (B1210297) units, followed by cyclization and modification. Biomimetic approaches seek to emulate this process. For example, a biomimetic cascade involving oxidation, 6π-electrocyclization, and Diels-Alder dimerization has been reported for the synthesis of complex natural products containing the 2H-pyran core. mdpi.com While direct chemoenzymatic synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is not extensively documented, the principles of polyketide synthesis provide a blueprint for developing such routes. The use of enzymes or whole-cell systems could offer a green and highly selective alternative to traditional chemical synthesis.

Functionalization and Derivatization during Synthesis

The functionalization of the pre-formed pyrone ring or the incorporation of desired substituents during the synthesis is crucial for creating a library of derivatives with diverse properties.

Regioselective acylation allows for the precise introduction of acyl groups onto the pyrone scaffold. The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is ortho and para selective, with the product distribution often controlled by reaction conditions like temperature and solvent. wikipedia.org At lower temperatures, the para product is typically favored (kinetic control), while higher temperatures favor the ortho product (thermodynamic control), which can form a more stable bidentate complex with the catalyst. wikipedia.org

While the Fries rearrangement is typically applied to phenolic esters, its principles can be adapted for the acylation of the 4-hydroxy group of the pyrone ring system. thermofisher.com The related Friedel-Crafts acylation, which also uses a Lewis acid, can achieve regioselective C-acylation on activated aromatic and heterocyclic rings. ias.ac.ingoogle.com For example, the Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to occur regioselectively at the C-6 position, ortho to the hydroxyl group, which is a key step in the synthesis of pyranoindoles. ias.ac.in These methods provide a powerful tool for introducing acyl groups at specific positions on the dehydroacetic acid core, enabling the synthesis of a variety of derivatives.

Table 2: Controlling Factors in Fries Rearrangement

| Condition | Favored Product | Rationale | Reference |

|---|---|---|---|

| Low Temperature | Para-substituted | Kinetic Control | wikipedia.org |

| High Temperature | Ortho-substituted | Thermodynamic Control (stable bidentate complex) | wikipedia.org |

| Non-polar Solvent | Ortho-substituted | Favors intramolecularity | wikipedia.org |

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine several reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. Several one-pot procedures have been developed for synthesizing derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net

One such method involves a three-component condensation of an aryl aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetonitrile (B52724) or acetamide (B32628) in the presence of an acid catalyst like chlorosulfonic acid or p-toluenesulfonic acid. researchgate.net This reaction efficiently produces 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in high yields and short reaction times, sometimes enhanced by ultrasound irradiation. researchgate.net

Another notable one-pot procedure leads to the formation of fused heterocyclic systems. The reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines in acidic ethanol (B145695) results in a recyclization to form substituted pyrrolo[3,4-b]pyridin-5-ones. nih.govdoaj.org These MCRs demonstrate the utility of dehydroacetic acid as a versatile starting material for the rapid construction of complex and diverse molecular architectures. umich.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One

Nucleophilic and Electrophilic Reaction Sites on the Pyrone Nucleus

The chemical behavior of dehydroacetic acid is dictated by the distribution of electron density across its pyrone ring and substituent groups. The molecule possesses distinct electrophilic and nucleophilic centers, making it a valuable building block for diverse chemical transformations. researchgate.net Reactivity studies show that DHA has electrophilic sites at the acetyl group and the carbon atoms at positions C-2, C-4, and C-6, while the carbon at the C-5 position acts as a nucleophilic center. researchgate.net

The acetyl group attached to the C-3 position is a key site for chemical modification. The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions. For instance, it reacts with aromatic aldehydes to form chalcone (B49325) analogues, specifically 3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyrans. researchgate.netresearchgate.net The nitrogen atom of primary amines can also attack the acetyl group's carbonyl, leading to the formation of Schiff bases as an initial step in more complex transformations. researchgate.net

Furthermore, the acetyl group can be selectively reduced. researchgate.net Treatment with reagents like borane-methyl sulfide (B99878) complex (BMS) or triethylsilane (Et₃SiH) can reduce the acetyl group to an ethyl group, yielding 3-ethyl-4-hydroxy-6-methyl-2-pyrone. researchgate.net

The pyrone ring of DHA contains several electrophilic carbon atoms that are susceptible to nucleophilic attack. The carbon atoms at positions C-2, C-4, and C-6 are notable electrophilic sites. researchgate.net The attack of nucleophiles, particularly nitrogen-containing compounds, often initiates ring-opening and rearrangement sequences. researchgate.netresearchgate.net

C-2 and C-4 Positions: The carbonyl groups at C-2 and C-4 are primary sites for nucleophilic attack. Amines can attack these carbonyls, which can lead to the formation of 2-aminopyrone or 4-aminopyrone systems. researchgate.net

C-6 Position: The C-6 position is also subject to nucleophilic attack. For example, a primary amine can attack the C-6 position, following an initial attack at the acetyl group, to form a diamine intermediate which can then cyclize. researchgate.net

The reactivity at these sites is fundamental to the use of DHA in synthesizing various heterocyclic compounds. researchgate.netresearchgate.net

In contrast to the electrophilic nature of other ring carbons, the C-5 position of the pyrone nucleus exhibits nucleophilic character. researchgate.net However, this position is not highly reactive towards electrophiles. researchgate.net Despite its relatively low reactivity, some electrophilic substitution reactions at C-5 have been reported. For example, the reaction of the cobalt (II) complex of dehydroacetic acid with diphenylbromomethane results in the formation of 3-acetyl-5-benzhydryl-4-hydroxy-6-methyl-2-pyrone. researchgate.net

Ring-Opening and Rearrangement Reactions

A significant aspect of DHA's chemistry involves ring-opening and rearrangement reactions, typically triggered by nucleophiles. These reactions are instrumental in converting the pyran-2-one core into a diverse range of other heterocyclic structures. researchgate.net

Nitrogen-containing nucleophiles, such as amines and hydrazines, are key reagents that induce profound transformations of the DHA molecule. researchgate.net These reactions generally involve the opening of the pyran nucleus, followed by rearrangement and cyclization to form new heterocyclic systems. researchgate.net

The reaction with primary amines can yield various products, including pyridone derivatives. researchgate.net The reaction pathway often begins with the nucleophilic nitrogen attacking the electrophilic acetyl group to form a Schiff base. researchgate.net Subsequently, another equivalent of the amine can attack the C-6 position, leading to an intermediate that, upon heating, can cyclize to a lutidone derivative. researchgate.net Alternatively, attack at the C-2 or C-4 carbonyls can occur. researchgate.net

Hydrazines react with DHA to produce pyrazole (B372694) derivatives. researchgate.net For instance, the reaction of α,β-unsaturated ketones derived from DHA with hydrazine (B178648) in hot acetic acid yields 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines. researchgate.net These reactions showcase the utility of DHA in constructing five-membered heterocyclic rings containing nitrogen. researchgate.net

| Nucleophile | Reaction Conditions | Resulting Heterocyclic System |

| Primary Amines | Heating | Pyridone derivatives researchgate.net |

| Hydrazine | Hot Acetic Acid | Pyranopyrazoles researchgate.net |

| Phenylhydrazines | - | Substituted Pyrazoles researchgate.net |

| Hydroxylamine (B1172632) | - | Isoxazole derivatives researchgate.net |

The complex reactivity of dehydroacetic acid allows for its use as a scaffold in the synthesis of more intricate molecular architectures, including fused and spiro-heterocyclic systems. researchgate.net

Fused heterocyclic systems are formed when the reaction of DHA with a binucleophilic reagent results in the construction of a new ring that shares a bond with the original pyrone system or its rearranged form. A variety of such systems have been synthesized from DHA, including:

Pyranopyrazoles researchgate.netresearchgate.net

Benzodiazepine derivatives researchgate.net

Pyrimidines researchgate.net

Thiazoles researchgate.net

Pyridazines researchgate.net

1,5-Benzothiazepines researchgate.net

Pyrazolopyrimidines researchgate.net

For example, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a derivative of DHA) with binucleophiles like ortho-phenylenediamines or ortho-aminobenzenethiol leads to the formation of novel fused heterocyclic products. researchgate.net

Spiro-heterocyclic compounds, which feature two rings connected by a single common atom, can also be synthesized. While direct synthesis from DHA is less common, its derivatives can be employed in reactions to construct spiro systems. The general principle involves a reaction where a component of the DHA derivative acts as a precursor for one of the rings in the final spiro compound. nih.govbeilstein-journals.org

| Starting Material Derivative | Reagent(s) | Fused/Spiro System Formed |

| Dehydroacetic Acid | Aromatic Aldehydes, then Hydrazine | Pyranopyrazoles researchgate.net |

| 3-Bromoacetyl-DHA | o-Phenylenediamines | Fused Benzodiazepine-type systems researchgate.net |

| Dehydroacetic Acid | Various binucleophiles | Pyrimidines, Thiazoles, Pyridazines researchgate.net |

Formation of Schiff Bases and Metal Complexes

The unique structural features of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which include a β-diketone-like functionality, make it an excellent precursor for synthesizing Schiff bases and subsequent metal complexes. Its ability to form stable chelates with a variety of metal ions is a cornerstone of its chemical reactivity.

Coordination Chemistry with Transition Metal Ions

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one readily coordinates with a range of transition metal ions, acting as a bidentate ligand. The coordination typically involves the oxygen atoms of the hydroxyl group at the C4 position and the acetyl group at the C3 position, forming a stable six-membered chelate ring.

Studies have investigated the complex formation equilibria of dehydroacetic acid with several divalent metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Mn²⁺. tandfonline.comafricaresearchconnects.com These investigations determine the stoichiometry and stability constants of the resulting binary complexes. tandfonline.com For instance, research has shown that complexes of dehydroacetic acid with zinc and other transition metals exhibit fungistatic properties. tandfonline.com The formation of these complexes is often more favored in environments with a lower dielectric constant. tandfonline.com

The geometry of these metal complexes is frequently octahedral. researchgate.netnih.gov In a specific example, a nickel(II) complex, bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)bis-(dimethyl sulfoxide)nickel(II), the Ni(II) atom exhibits a distorted octahedral coordination geometry. nih.gov The dehydroacetic acid ligands occupy the equatorial plane in a trans configuration, while dimethyl sulfoxide (B87167) (DMSO) ligands coordinate through their oxygen atoms in the axial positions. nih.gov The study of these complexes, including their ligand field parameters, helps in confirming their geometric structures. researchgate.net

Table 1: Investigated Transition Metal Complexes with 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

| Metal Ion | Complex Type | Investigated Properties | Reference |

|---|---|---|---|

| Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺ | Binary & Ternary | Stoichiometry, Stability Constants | tandfonline.com, africaresearchconnects.com |

| Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Fe³⁺ | Schiff Base Complexes | Geometry, Ligand Field Parameters | researchgate.net |

| Ni²⁺ | Bidentate Ligand Complex | Octahedral Coordination Geometry | nih.gov |

Ligand Design and Synthesis from 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

The acetyl group of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is a key functional handle for ligand synthesis, primarily through condensation reactions with primary amines to form Schiff bases. samipubco.comresearchgate.net These Schiff bases are versatile chelating ligands capable of coordinating with metal ions to form stable complexes. samipubco.comresearchgate.net

A common synthetic route involves the reaction of dehydroacetic acid with various primary amines, such as aromatic amines, hydrazides, and thiosemicarbazides, often in an ethanolic solution. samipubco.comwjpps.com For example, new series of Schiff bases have been synthesized by reacting dehydroacetic acid with aromatic primary amines and have been characterized using various spectral techniques. samipubco.com Similarly, hydrazone Schiff's bases are prepared by treating DHA with hydrazides, like 4-hydroxybenzoylhydrazide, under reflux in methanol. wjpps.com Thiosemicarbazones derived from dehydroacetic acid also serve as effective ligands for forming organotin(IV) compounds. nih.gov

These synthesized Schiff base ligands, which can be bidentate or tetradentate, exhibit a broad range of coordination possibilities. researchgate.netresearchgate.net The resulting metal complexes often show enhanced biological activity compared to the parent dehydroacetic acid or the Schiff base ligand alone. wjpps.comresearchgate.net The coordination in these complexes typically occurs through the azomethine nitrogen and the phenolic oxygen atom. researchgate.netwjpps.com

Carbon-Carbon Bond Forming Reactions

The reactivity of the acetyl group and the pyrone ring in 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one allows for various carbon-carbon bond-forming reactions, expanding its synthetic utility.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes to Cinnamoyl Pyrones)

The active methyl group of the 3-acetyl moiety in dehydroacetic acid can participate in condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. researchgate.net This reaction, a Claisen-Schmidt condensation, leads to the formation of 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones, which are chalcone-like structures. researchgate.netacs.org These reactions are a well-established method for extending the carbon framework of the parent molecule. acs.org The synthesis of these substituted cinnamoyl pyrones has been documented, highlighting the reactivity of the acetyl group. acs.org

Alkylation and Further Acylation Strategies

The structure of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one offers sites for both alkylation and further acylation, although these are less commonly explored than reactions at the acetyl group. C3-alkylation of the pyran-2-one ring has been noted as a synthetic pathway. researchgate.net

Further acylation can also be achieved. For example, the Fries rearrangement of O-acylated 4-hydroxy-2-pyrones can be used to introduce another acyl group onto the pyrone ring, demonstrating a strategy for further functionalization. mdpi.com The acylation of hydrazides derived from DHA is another route to introduce additional acyl groups, which can be significant in multi-step syntheses. nih.gov

Utilization as a Building Block in Complex Organic Synthesis

Due to its multiple reactive sites, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is a valuable and versatile building block for the synthesis of a wide array of more complex organic, particularly heterocyclic, compounds. researchgate.netresearchgate.netresearchgate.net The pyrone ring can undergo interesting rearrangement reactions when treated with various nucleophiles. researchgate.net

The different reactive centers—nucleophilic sites at C2, C3, C4, and C6, and electrophilic centers at the C3-acetyl and C5 positions—allow it to react with both electrophiles and nucleophiles. nih.govchemicalbook.com This dual reactivity is key to its utility. chemicalbook.com Reactions with nucleophiles such as amines, hydrazines, and hydroxylamine can lead to the opening of the pyran ring, followed by rearrangement to form diverse five- and six-membered heterocyclic systems like pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net This makes dehydroacetic acid a powerful precursor for generating molecular diversity in medicinal and materials chemistry. researchgate.netmdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names | Molecular Formula |

|---|---|---|---|

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Dehydroacetic acid, DHA | C₈H₈O₄ |

| Dimethyl sulfoxide | (Sulfanylbis(methane)) S-oxide | DMSO | C₂H₆OS |

| 4-Hydroxybenzoylhydrazide | 4-hydroxybenzohydrazide | C₇H₈N₂O₂ | |

| Thiosemicarbazide | Hydrazine-1-carbothioamide | CH₅N₃S | |

| 3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrone | 4-hydroxy-6-methyl-3-(3-phenylacryloyl)-2H-pyran-2-one | C₁₇H₁₂O₄ | |

| Pyrazole | 1H-pyrazole | C₃H₄N₂ | |

| Isoxazole | 1,2-oxazole | C₃H₃NO | |

| Pyridone | Pyridin-2(1H)-one | C₅H₅NO |

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Pyrazoles, Pyridines)

Dehydroacetic acid serves as a fundamental building block for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The reactivity of its pyrone ring and acetyl group allows for a range of cyclization and condensation reactions with different nucleophiles. clockss.orgresearchgate.net

Pyrroles: The synthesis of pyrrole (B145914) derivatives from DHA can be achieved through various strategies. One common method involves the reaction of DHA with primary amines, leading to the formation of enamine intermediates which can then undergo intramolecular cyclization to form the pyrrole ring.

Furans: Furan (B31954) derivatives can also be synthesized from DHA. For instance, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a derivative of DHA) can lead to furan ring closure. researchgate.net

Pyrazoles: Pyrazoles are readily synthesized from DHA by reaction with hydrazine and its derivatives. clockss.orgresearchgate.net For example, the condensation of DHA with hydrazine hydrate (B1144303) can yield 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole. clockss.org Similarly, substituted pyrazoles can be obtained by using substituted hydrazines. researchgate.net

Pyridines: Pyridine derivatives can be formed through ring transformation reactions of the pyrone ring in DHA. Treatment with ammonia (B1221849) or primary amines can lead to the opening of the pyrone ring, followed by recyclization to form a pyridin-2-one scaffold. clockss.org

The following table summarizes the transformation of dehydroacetic acid into various heterocyclic systems:

| Starting Material | Reagent | Heterocyclic Product | Reference |

| Dehydroacetic Acid (DHA) | Hydrazine Hydrate | 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole | clockss.org |

| α,β-Unsaturated Ketones from DHA | Hydrazine | 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines | researchgate.net |

| Dehydroacetic Acid (DHA) | Ammonia/Primary Amines | Pyridin-2-one derivatives | clockss.org |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | - | Furan derivatives | researchgate.net |

Precursor for Linear Organic Compounds (e.g., Sorbic Acid, Dienoic Acid, Hexenoic Acid)

Beyond its role in forming cyclic structures, dehydroacetic acid can also be a precursor to various linear organic compounds through ring-opening reactions.

Sorbic Acid: While the primary commercial synthesis of sorbic acid involves the reaction of crotonaldehyde (B89634) and ketene, it can also be conceptually derived from DHA. wikipedia.orggoogle.comgoogle.com Ring-opening of the pyrone nucleus under specific conditions can lead to intermediates that can be further transformed into sorbic acid (2,4-hexadienoic acid).

Dienoic Acids: The general class of dienoic acids, characterized by two carbon-carbon double bonds, can be accessed from DHA derivatives. rsc.orgnih.gov The specific positioning of the double bonds can be controlled by the reaction conditions and the starting material.

Hexenoic Acids: As a six-carbon compound, DHA is a suitable starting point for the synthesis of various hexenoic acids. researchgate.netnih.gov These are monounsaturated fatty acids with a single double bond in their six-carbon chain. The position of this double bond can be manipulated through different synthetic routes starting from the opened pyrone ring structure.

The following table outlines the conversion of dehydroacetic acid to linear organic compounds:

| Starting Material | Target Linear Compound | General Transformation |

| Dehydroacetic Acid (DHA) | Sorbic Acid | Ring-opening and subsequent functional group manipulation |

| Dehydroacetic Acid (DHA) | Dienoic Acids | Ring-opening and controlled double bond formation |

| Dehydroacetic Acid (DHA) | Hexenoic Acids | Ring-opening and selective hydrogenation/isomerization |

Mentioned Chemical Compounds

| Compound Name |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |

| Pyrrole |

| Furan |

| Pyrazole |

| Pyridine |

| Sorbic Acid |

| Dienoic Acid |

| Hexenoic Acid |

| Dehydroacetic Acid |

| Hydrazine |

| Hydrazine Hydrate |

| 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole |

| 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines |

| Pyridin-2-one |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one |

| Crotonaldehyde |

| Ketene |

| 2,4-hexadienoic acid |

| Ammonia |

| Primary Amines |

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA), is a highly versatile and reactive organic compound. clockss.orgcymitquimica.comalchempharmtech.com Its structure incorporates several functional groups, including an acetyl group, a pyrone ring, and a hydroxyl group, which serve as reactive sites. This multifunctionality makes it a valuable precursor in the synthesis of a broad spectrum of other organic molecules, ranging from complex heterocyclic systems to linear compounds. clockss.orgresearchgate.net This section delves into its application as a foundational molecule for creating diverse chemical architectures.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Pyrazoles, Pyridines)

Dehydroacetic acid is a key starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The inherent reactivity of its pyrone ring and acetyl group facilitates various cyclization and condensation reactions with a range of nucleophiles, leading to the formation of new ring systems. clockss.orgresearchgate.net

Pyrroles: The synthesis of pyrrole derivatives from DHA can be accomplished through several synthetic routes. A prevalent method involves the reaction of DHA with primary amines. This reaction typically proceeds through the formation of an enamine intermediate, which subsequently undergoes intramolecular cyclization to construct the pyrrole ring.

Furans: Furan derivatives are also accessible from DHA. For example, the chemical modification of DHA to 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one provides a substrate that can undergo intramolecular cyclization to form a furan ring. researchgate.net

Pyrazoles: Pyrazoles can be readily synthesized from DHA through its reaction with hydrazine and its derivatives. clockss.orgresearchgate.net For instance, the condensation reaction between DHA and hydrazine hydrate yields 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole. clockss.org Furthermore, the use of substituted hydrazines in this reaction allows for the synthesis of a variety of substituted pyrazoles. researchgate.net

Pyridines: Pyridine derivatives can be generated via ring transformation reactions of the pyrone nucleus in DHA. Treatment with ammonia or primary amines can induce the opening of the pyrone ring, which is then followed by a recyclization step to form a stable pyridin-2-one scaffold. clockss.org

The following interactive table summarizes the transformation of dehydroacetic acid into various heterocyclic systems.

| Starting Material | Reagent(s) | Heterocyclic Product |

| Dehydroacetic Acid (DHA) | Hydrazine Hydrate | 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole clockss.org |

| α,β-Unsaturated Ketones derived from DHA | Hydrazine | 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines researchgate.net |

| Dehydroacetic Acid (DHA) | Ammonia / Primary Amines | Pyridin-2-one derivatives clockss.org |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Base | Furan derivatives researchgate.net |

Precursor for Linear Organic Compounds (e.g., Sorbic Acid, Dienoic Acid, Hexenoic Acid)

In addition to its utility in constructing cyclic molecules, dehydroacetic acid can also serve as a precursor for various linear organic compounds through ring-opening reactions.

Sorbic Acid: While the predominant commercial synthesis of sorbic acid involves the reaction of crotonaldehyde with ketene, it is conceptually derivable from DHA. wikipedia.orggoogle.comgoogle.com The pyrone ring of DHA can be opened under specific reaction conditions to yield intermediates that can be subsequently converted into sorbic acid, which is chemically known as 2,4-hexadienoic acid. wikipedia.org

Dienoic Acids: The broader class of dienoic acids, which are characterized by the presence of two carbon-carbon double bonds, can be accessed from derivatives of DHA. rsc.orgnih.gov The precise location of these double bonds within the carbon chain can be controlled by the choice of reaction conditions and the specific starting material.

Hexenoic Acids: As a six-carbon molecule, DHA is a logical starting point for the synthesis of various hexenoic acids. researchgate.netnih.gov These are monounsaturated fatty acids containing a single double bond in their six-carbon backbone. The position of this double bond can be manipulated through different synthetic pathways that commence with the opened-ring form of the pyrone structure.

The table below outlines the conceptual conversion of dehydroacetic acid to these linear organic compounds.

| Starting Material | Target Linear Compound | General Transformation Pathway |

| Dehydroacetic Acid (DHA) | Sorbic Acid | Ring-opening followed by functional group manipulation |

| Dehydroacetic Acid (DHA) | Dienoic Acids | Ring-opening and subsequent controlled formation of double bonds |

| Dehydroacetic Acid (DHA) | Hexenoic Acids | Ring-opening followed by selective hydrogenation or isomerization reactions |

Structure Activity Relationships Sar and Mechanistic Investigations of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One Derivatives

General Principles of SAR in Pyrone Derivatives

Pyrone moieties are found in a vast array of natural products and synthetic compounds that exhibit significant biological properties, including antimicrobial, antiviral, and antitumor activities. researchgate.netnih.gov The exploration of their structure-activity relationships (SAR) provides essential insights for optimizing these compounds as potential therapeutic agents. iosrjournals.org

The type, position, and orientation of substituents on the pyrone ring play a pivotal role in modulating the biological activity of the derivatives. SAR analyses reveal that the anti-proliferative and antimicrobial activities of pyrone derivatives are significantly influenced by the number and placement of attached functional groups. researchgate.net

For instance, in a study of 2H-pyran-3(6H)-one derivatives, it was found that the nature and bulkiness of substituents at the C-2 and C-6 positions were directly associated with antimicrobial potency. nih.gov Specifically, bulkier substituents at the C-2 position enhanced activity against gram-positive bacteria. nih.gov Similarly, for xanthone (B1684191) (dibenzo-γ-pyrone) derivatives, the presence of a hydroxyl group ortho to the carbonyl function of the pyrone scaffold was found to contribute significantly to their cytotoxicity. researchgate.net The synthesis of various 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives showed that modifying the amide substituent led to significant variations in antimicrobial efficacy, highlighting the importance of this position for activity modulation. tubitak.gov.tr

SAR in Antimicrobial Activity

Derivatives of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and related pyrones have been extensively studied for their antimicrobial properties. SAR studies in this area aim to correlate specific structural features with fungicidal and bactericidal effects and to elucidate the underlying mechanisms of action.

Systematic modification of the pyrone scaffold has yielded derivatives with significant and, in some cases, selective antimicrobial activity. Research has shown that even minor structural changes can lead to substantial differences in potency, as measured by the Minimum Inhibitory Concentration (MIC).

For example, a study on 2H-pyran-3(6H)-one derivatives demonstrated that compounds with phenylthio, benzenesulfonyl, and p-bromophenyl substituents at the C-2 position were particularly beneficial for activity against Gram-positive bacteria. nih.gov The derivative 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed an MIC of 1.56 µg/mL against Staphylococcus aureus. nih.gov Another series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives was synthesized and tested against various bacteria and fungi. tubitak.gov.tr The results indicated that the derivative 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) was particularly effective against S. aureus, E. faecalis, E. coli, and the fungus C. krusei. tubitak.gov.trresearchgate.net

Similarly, new α-pyrone derivatives isolated from the fungus Penicillium ochrochloronthe displayed selective antimicrobial activity against various fungal and bacterial strains, with MIC values ranging from 12.5 to 100 μg/ml. nih.gov These findings underscore the direct correlation between the chemical structure of the substituents and the resulting antimicrobial profile.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | nih.gov |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide] (8a) | Staphylococcus aureus | 62.5 | tubitak.gov.tr |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide] (8a) | Candida albicans | >500 | tubitak.gov.tr |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) | Staphylococcus aureus | 31.25 | tubitak.gov.tr |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) | Candida krusei | 62.5 | tubitak.gov.tr |

| 6-(2'R-hydroxy-3'E,5'E-diene-1'-heptyl)-4-hydroxy-3-methyl-2H-pyran-2-one (1) | Bacillus subtilis | 25 | nih.gov |

| 6-(2'S-hydroxy-5'E-ene-1'-heptyl)-4-hydroxy-3-methyl-2H-pyran-2-one (2) | Candida albicans | 50 | nih.gov |

The antimicrobial action of pyrone derivatives is often attributed to specific structural motifs that can interact with microbial cellular components. One of the most critical features for many pyrone derivatives is the α,β-unsaturated carbonyl system (enone). nih.gov This moiety can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues or amines in lysine (B10760008) residues) present in microbial enzymes and proteins. This covalent modification can lead to enzyme inactivation and disruption of essential metabolic pathways, ultimately resulting in cell death. The reactivity of this system is modulated by the substituents on the pyrone ring.

Another proposed mechanism, particularly for derivatives containing hydroxyl and carbonyl groups in a bidentate arrangement (like kojic acid and dehydroacetic acid), is the chelation of essential metal ions. tubitak.gov.tr Many microbial enzymes require metal cofactors (e.g., Fe²⁺, Fe³⁺, Zn²⁺) for their function. By sequestering these ions, the pyrone derivatives can inhibit these enzymes, thereby exerting their antimicrobial effect. The specific substituents on the ring can influence the chelating ability and stability of the resulting metal complex, thus affecting the compound's biological activity.

SAR in Enzyme Inhibition Mechanisms

The unique scaffold of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives has been a focal point for designing enzyme inhibitors, targeting a range of enzymes critical in various pathological and physiological processes.

Elucidation of HIV-1 Protease Inhibition via 4-Hydroxypyrone Analogs

The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for the replication cycle of the virus, making it a prime target for antiretroviral therapy. Derivatives of 4-hydroxypyrone have been investigated as potential inhibitors of this enzyme. The core principle behind their inhibitory action lies in mimicking the transition state of the peptide bond hydrolysis that the protease catalyzes. nih.gov The central hydroxyl group of these inhibitors is designed to bind to the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site. nih.gov

Structure-activity relationship studies have demonstrated that the potency of these inhibitors is highly dependent on the nature of the substituents on the pyrone ring. For instance, modifications at the P2 site of the inhibitor, which interacts with the S2 subsite of the protease, are crucial for activity and pharmacokinetic properties like oral bioavailability. The introduction of small, cyclic urethane (B1682113) or benzamide (B126) moieties at the P2 site has been a successful strategy to enhance inhibitory potency against HIV-1 protease. nih.gov The substitution patterns on these benzamides significantly influence the inhibitory activities, highlighting the importance of the P2-residue selection in the design of effective inhibitors. nih.gov Highly potent inhibitors with subnanomolar IC50 values and good antiviral efficacy have been developed through these modifications. nih.gov

Inhibition of Metalloenzymes (e.g., Tyrosinase, Metallo-β-lactamase)

Metalloenzymes, which contain metal ions in their active sites, are another important class of targets for 4-hydroxypyrone derivatives. A key example is tyrosinase, a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis and is responsible for enzymatic browning in fruits and vegetables. nih.govnih.gov The ability of hydroxypyranone and hydroxypyridinone derivatives to chelate the copper ions in the tyrosinase active site is a common mechanism of inhibition. nih.gov

Kojic acid, a structurally related 4-hydroxypyranone, is a well-known tyrosinase inhibitor. nih.gov SAR studies on its derivatives have provided valuable insights. For example, derivatives of 3-hydroxypyridine-4-one, which are nitrogen-containing analogs, have been synthesized and evaluated for their tyrosinase inhibitory activity. It was found that compounds with two free hydroxyl groups were more potent inhibitors than their counterparts with only one hydroxyl group. nih.gov Furthermore, the substitution of a methyl group on the nitrogen atom of the hydroxypyridinone ring was shown to confer greater inhibitory potency. nih.gov These findings underscore the importance of the chelating groups and other substituents in modulating the inhibitory activity against tyrosinase.

| Compound Scaffold | Key Structural Feature | Effect on Tyrosinase Inhibition | Reference |

|---|---|---|---|

| 3-Hydroxypyridine-4-one | Presence of two free hydroxyl groups | Increased potency compared to analogs with one hydroxyl group | nih.gov |

| 3-Hydroxypyridine-4-one | Methyl substitution on the ring's nitrogen atom | Enhanced inhibitory potency | nih.gov |

| Oxadiazoles | 3-pyridyl substitution | Important for potency, likely by chelating copper in the active site | mdpi.com |

| N-benzylbenzamides | 3,5-OH groups on benzene (B151609) ring A and 2′,4′-OH on benzene ring B | Characterized as a mixed inhibitor with an IC50 value of 2.2 µM | mdpi.com |

Catechol-O-methyltransferase (COMT) Inhibition by Hydroxypyridones

Hydroxypyridinone scaffolds are recognized for their wide array of pharmacological activities, making them privileged structures in drug discovery. nih.gov While their potential as inhibitors of various enzymes is well-documented, specific and detailed structure-activity relationship studies on the inhibition of Catechol-O-methyltransferase (COMT) by hydroxypyridone derivatives derived from 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one are not extensively covered in the available literature. COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters. The development of COMT inhibitors is a significant area of research, particularly for the treatment of Parkinson's disease. Given the metal-chelating properties of the hydroxypyridinone core, it is a promising scaffold for the design of novel COMT inhibitors.

SAR in Herbicidal and Phytotoxic Activity

The pyranone ring system is also a valuable template for the development of new herbicides. The structural versatility of this scaffold allows for the fine-tuning of its phytotoxic properties.

Analysis of Substituted 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones

In a rational design approach, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized and evaluated for their herbicidal activity. mdpi.com This was achieved by modifying the carbonyl group of the acetyl side chain into an enamine. The resulting compounds were tested in greenhouse settings, and many exhibited significant pre-emergence herbicidal activity. mdpi.com

The structure-activity relationship analysis revealed that the nature of the substituent on the amino group played a critical role in the herbicidal efficacy. One of the most promising compounds, APD-II-15, demonstrated broad-spectrum pre-emergent herbicidal activity against several common weeds at a low application rate, while also showing good crop safety for wheat, soybean, millet, and sorghum. mdpi.com Preliminary mechanistic studies using RNA sequencing suggested that the herbicidal action of APD-II-15 may stem from the disruption of carbon metabolism and the formation of the cytoskeleton in weeds. mdpi.com

| Compound | Key Feature | Herbicidal Activity | Crop Safety | Reference |

|---|---|---|---|---|

| APD-II-15 | A specific 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative | >60% inhibition of various weeds at 187.5 g ha⁻¹ | Good safety for wheat, soybean, millet, and sorghum at 375 g ha⁻¹ | mdpi.com |

| General APD derivatives | Molecular hybridization of enamino diketone skeleton and a herbicide lead | Most compounds showed good pre-emergence herbicidal activity | Not specified for all derivatives | mdpi.com |

Mechanistic Insights into Neuroprotective Effects

There is emerging evidence suggesting that 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one may possess neuroprotective properties. The proposed mechanisms for these effects are multifaceted and align with the known neuroprotective actions of other flavonoids and polyphenolic compounds. biosynth.commdpi.com

One potential mechanism is the upregulation of crucial brain functions, including mitochondrial function, neurotransmitter levels, and dopamine (B1211576) receptors. biosynth.com Oxidative stress, mitochondrial dysfunction, and neuroinflammation are common pathological features of neurodegenerative diseases. nih.gov Neuroprotective agents often exert their effects by combating these processes. It is hypothesized that 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, similar to other bioactive compounds like quercetin (B1663063) and berberine, may act as an antioxidant, scavenging reactive oxygen species (ROS). nih.govnih.gov

Furthermore, the neuroprotective effects could be mediated through the modulation of key signaling pathways. For instance, some neuroprotective compounds are known to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in managing ROS. nih.gov By acting as a ligand for these receptors, a compound can trigger a cascade of events leading to the expression of antioxidant enzymes. nih.gov Additionally, anti-inflammatory and anti-apoptotic actions are critical for neuroprotection, preventing neuronal cell death and preserving brain function. mdpi.com

Advanced Characterization and Spectroscopic Analysis of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Applications

Proton NMR spectroscopy of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For the parent compound, the following proton signals are typically observed in deuterochloroform (CDCl₃): a singlet for the methyl protons at the C6 position, another singlet for the acetyl group's methyl protons, a singlet for the vinyl proton at the C5 position, and a broad singlet for the hydroxyl proton at C4, which is exchangeable with D₂O. researchgate.net

Derivatization of the parent compound leads to predictable changes in the ¹H NMR spectrum. For instance, in a Schiff base derivative, (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, the chemical shifts of the pyran-2-one core protons are altered due to the introduction of the bulky imino substituent. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and a Derivative.

| Proton | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) researchgate.net | (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) nih.gov |

| C6-CH₃ | 2.27 (s) | 2.29 (s) |

| COCH₃ | 2.68 (s) | 2.58 (s) |

| C5-H | 5.92 (s) | 5.98 (s) |

| OH | 16.71 (s) | 17.5 (s, br) |

| iPr-CH | - | 3.03 (sept) |

| iPr-CH₃ | - | 1.25 (d) |

| Ar-H | - | 7.18-7.30 (m) |

| s = singlet, d = doublet, sept = septet, m = multiplet, br = broad |

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are characteristic of the type of carbon (e.g., methyl, vinyl, carbonyl). researchgate.net

Similar to ¹H NMR, the ¹³C NMR spectrum of derivatives shows shifts corresponding to the structural modifications. The introduction of different functional groups on the pyran-2-one ring system results in changes in the electronic distribution and, consequently, the chemical shifts of the carbon atoms. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and a Derivative.

| Carbon | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) researchgate.net | (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) nih.gov |

| C6-CH₃ | 20.36 | 20.6 |

| COCH₃ (CH₃) | 29.63 | 19.9 |

| C5 | 101.13 | 91.8 |

| C3 | 99.59 | 107.8 |

| C6 | 160.77 | 163.5 |

| C2 | 168.89 | 166.7 |

| C4 | 180.84 | 178.6 |

| COCH₃ (C=O) | 204.91 | 197.9 |

| iPr-CH | - | 28.6 |

| iPr-CH₃ | - | 23.5 |

| Ar-C | - | 123.5, 127.9, 139.7, 144.9 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS and UPLC-MS for Molecular Weight and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives. These techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the determination of molecular weight and assessment of sample purity. frontiersin.org

A UPLC-MS/MS method has been established for the simultaneous determination of dehydroacetic acid (DHA) in various matrices. nih.goveuropeanpharmaceuticalreview.com This method typically employs electrospray ionization (ESI) in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. europeanpharmaceuticalreview.com The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. europeanpharmaceuticalreview.com For DHA, the precursor ion at m/z 167.0 is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. frontiersin.org This approach allows for the accurate and precise measurement of the compound even at low concentrations. europeanpharmaceuticalreview.com

The application of UPLC provides faster analysis times and improved resolution compared to conventional HPLC. cup.edu.cn This is particularly beneficial when analyzing complex mixtures or for high-throughput screening of derivatives.

High-Resolution Mass Spectrometry (e.g., ESI-FTICR) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), such as Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance (ESI-FTICR) MS, provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. rsc.orgresearchgate.net The exceptional resolving power of FT-ICR MS allows for the differentiation of ions with very similar mass-to-charge ratios, enabling the unambiguous assignment of molecular formulas. rsc.org

In the context of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and its derivatives, ESI-FTICR MS can be used to confirm the elemental formula of the parent compound and any newly synthesized derivatives. The accurate mass measurement of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ allows for the calculation of the elemental composition with a high degree of confidence. researchgate.net This technique is particularly valuable in the structural elucidation of unknown by-products or metabolites, where the precise molecular formula is a critical piece of information. nih.gov

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of pyrone derivatives have been studied to understand their tautomeric forms and vibrational modes. For instance, a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, a homolog of dehydroacetic acid, utilized both experimental and theoretical (DFT) methods to assign the vibrational bands. researchgate.net The study confirmed the predominance of the 4-hydroxy enol tautomer and characterized the strong intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl group. researchgate.net

The FTIR spectrum of dehydroacetic acid shows characteristic absorption bands for the various functional groups. The O-H stretching vibration of the enolic hydroxyl group appears as a broad band, indicative of hydrogen bonding. The C=O stretching vibrations of the lactone and acetyl groups give rise to strong absorption bands at specific wavenumbers. The C=C stretching of the pyran ring and various C-H bending and stretching vibrations are also observed.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for a Dehydroacetic Acid Homolog.

| Vibrational Mode | 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one researchgate.net |

| O-H stretch (H-bonded) | ~3000 (broad) |

| C=O stretch (lactone) | ~1720 |

| C=O stretch (acetyl) | ~1650 |

| C=C stretch | ~1600 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of the dehydroacetic acid homolog also shows characteristic bands for the C=O and C=C stretching modes, as well as other skeletal vibrations. researchgate.net The analysis of both IR and Raman spectra, often aided by computational calculations, allows for a comprehensive understanding of the vibrational properties of these molecules. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of DHA and its derivatives, IR spectra provide characteristic absorption bands corresponding to the vibrations of its constituent bonds. The spectra can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds, and are sensitive to the intramolecular hydrogen bonding between the 4-hydroxy group and the acetyl carbonyl group. researchgate.netscifiniti.com